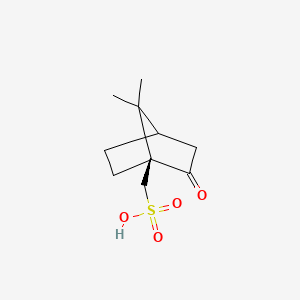

(1S)-(+)-10-Camphorsulfonic acid

Vue d'ensemble

Description

(1S)-(+)-10-Camphorsulfonic acid is an organic compound with the molecular formula C10H16O4S and a molecular weight of 232.30 g/mol . It is a chiral sulfonic acid derived from camphor, a bicyclic monoterpene. This compound is widely used in organic synthesis and as a resolving agent for chiral amines and other cations .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

(1S)-(+)-10-Camphorsulfonic acid can be synthesized through the sulfonation of camphor. The process involves the reaction of camphor with sulfuric acid or chlorosulfonic acid under controlled conditions. The reaction typically proceeds as follows:

Sulfonation: Camphor is reacted with sulfuric acid or chlorosulfonic acid to introduce the sulfonic acid group.

Purification: The resulting product is purified through crystallization or recrystallization from suitable solvents such as ethyl acetate.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale sulfonation processes. The reaction conditions are optimized to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .

Analyse Des Réactions Chimiques

Types of Reactions

(1S)-(+)-10-Camphorsulfonic acid undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the sulfonic acid group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Solvents: Dichloromethane (CH2Cl2), ethanol (C2H5OH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield camphorquinone, while reduction can produce camphor .

Applications De Recherche Scientifique

(1S)-(+)-10-Camphorsulfonic acid has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of (1S)-(+)-10-Camphorsulfonic acid involves the formation of diastereomeric salts with chiral compounds. This interaction allows for the separation of enantiomers based on their different solubilities or other physical properties . The compound acts as a chiral resolving agent, facilitating the purification and isolation of enantiomers for various applications .

Comparaison Avec Des Composés Similaires

Similar Compounds

®-(-)-10-Camphorsulfonic acid: The enantiomer of (1S)-(+)-10-Camphorsulfonic acid, with similar chemical properties but opposite optical rotation.

Camphorquinone: A related compound formed through the oxidation of camphor.

Camphorsulfonyl chloride: A derivative used in the synthesis of sulfonamides and other compounds.

Uniqueness

This compound is unique due to its chiral nature and its ability to form diastereomeric salts with various chiral compounds. This property makes it an invaluable tool in the resolution of racemic mixtures and the synthesis of optically pure compounds .

Activité Biologique

(1S)-(+)-10-Camphorsulfonic acid (CSA) is a chiral sulfonic acid that has garnered attention for its diverse biological activities and applications in organic synthesis and materials science. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, its role in polymer chemistry, and potential toxicity.

This compound is an organosulfonic compound characterized by the following chemical formula:

- Molecular Formula : C₁₀H₁₆O₄S

- CAS Number : 5872-08-2

The compound is derived from camphor, a bicyclic monoterpene, and exhibits chirality, which influences its interaction with biological systems and materials.

Antimicrobial Properties

Research indicates that this compound possesses significant antimicrobial activity . It has been shown to inhibit the growth of various bacterial strains, making it a potential candidate for use in pharmaceuticals and as a preservative in food products. In a study conducted by Biosynth, the compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria .

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Bacillus subtilis | 14 |

Role in Polymer Chemistry

This compound is also utilized as a dopant in the synthesis of conducting polymers. For instance, it has been incorporated into polyaniline to enhance its electrical conductivity and optical properties. A study highlighted that doping polyaniline with CSA resulted in significant improvements in induced optical activity within the conduction band .

Toxicity and Safety Considerations

Despite its beneficial applications, this compound poses certain health risks. According to the Material Safety Data Sheet (MSDS), it can cause severe burns upon contact with skin and may lead to respiratory issues if inhaled . The compound is classified with high reactivity and moderate toxicity levels.

Case Study: Respiratory Effects

A notable case study reported that exposure to camphorsulfonic acid could lead to reactive airways dysfunction syndrome (RADS), characterized by persistent asthma-like symptoms following exposure . This highlights the importance of handling this compound with care in laboratory settings.

Research Findings

Recent studies have explored the use of this compound in various applications:

- Electrochemical Applications : CSA has been used to create chiral metal-organic frameworks (MOFs), which exhibit unique electrochemical properties. These materials are promising for applications in sensors and catalysis .

- Polymer Membranes : The incorporation of CSA into polymer membranes has been investigated for environmental separation technologies, showing potential for enhanced performance due to its hydrophilic nature .

Propriétés

IUPAC Name |

[(1S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4S/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h7H,3-6H2,1-2H3,(H,12,13,14)/t7?,10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIOPJNTWMNEORI-OMNKOJBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C2CC[C@]1(C(=O)C2)CS(=O)(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; Deliquescent in moist air; [Merck Index] White hygroscopic powder; [Alfa Aesar MSDS] | |

| Record name | d-Camphorsulfonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13570 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000007 [mmHg] | |

| Record name | d-Camphorsulfonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13570 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3144-16-9 | |

| Record name | Bicyclo[2.2.1]heptane-1-methanesulfonic acid, 7,7-dimethyl-2-oxo-, (1S,4R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.